Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate
Description
Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate is a sulfur-containing heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a phenyl substituent at the 2-position and a methyl benzoate group linked via a sulfanyl (-S-) bridge at the 4-position. Thienopyrimidines are known for their bioactivity in kinase inhibition and antimicrobial applications, while sulfanyl groups often enhance binding affinity through hydrophobic or hydrogen-bonding interactions .
Properties
IUPAC Name |
methyl 2-(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S2/c1-24-20(23)14-9-5-6-10-16(14)26-19-17-15(11-12-25-17)21-18(22-19)13-7-3-2-4-8-13/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIREDDVYFMLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC(=NC3=C2SC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate typically involves multi-step organic reactionsThe final step involves esterification to form the benzenecarboxylate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Synthesis of the Compound
The synthesis of Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate typically involves the reaction of thieno[3,2-d]pyrimidine derivatives with various reagents to introduce the sulfanyl and benzenecarboxylate groups. The process can yield a variety of derivatives that can be further evaluated for biological activity.
Antitumor Activity
Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine, including this compound, exhibit potent anticancer properties. A study highlighted that compounds synthesized from similar structures showed significant cytotoxic effects against several human cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- HeLa (cervical carcinoma)
- HCT116 (colonic carcinoma)
These compounds were found to induce apoptosis in cancer cells, with some exhibiting activity comparable to established chemotherapeutic agents like doxorubicin .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. It has been tested for its ability to inhibit key enzymes such as:
- Acetylcholinesterase : Relevant in neurodegenerative diseases like Alzheimer's.
- α-glucosidase : Important for managing type 2 diabetes mellitus.
Inhibitory studies have indicated that the incorporation of the thieno[3,2-d]pyrimidine structure enhances the potency of these compounds against these enzymes .
Case Study 1: Anticancer Mechanism
A detailed investigation into the mechanism of action for this compound revealed that it triggers apoptotic pathways in cancer cells. Increased caspase activity was observed in treated samples, indicating that the compound effectively promotes programmed cell death .
Case Study 2: Enzyme Inhibitory Potential
In a comparative study on various sulfonamide derivatives, this compound was shown to possess superior enzyme inhibition capabilities compared to non-sulfonamide counterparts. This suggests its potential utility in therapeutic applications targeting enzyme-related diseases .
Mechanism of Action
The mechanism of action of Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate involves its interaction with specific molecular targets. The thienopyrimidine core can interact with enzymes or receptors, modulating their activity. The sulfanyl bridge and benzenecarboxylate group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations
Core Heterocycle Differences: The target compound and its methylsulfanyl analog (CAS 672951-72-3) share a thieno[3,2-d]pyrimidine core, whereas sulfonylurea herbicides (e.g., bensulfuron-methyl) feature a pyrimidinylamino-sulfonylurea scaffold. The thienopyrimidine system is more sulfur-rich, which may enhance electronic interactions or stability .
Functional Group Impact: The sulfanyl (-S-) linkage in the target compound contrasts with the sulfonylurea (-SO₂-NH-CO-NH-) group in herbicides. This structural divergence suggests distinct mechanisms of action; sulfonylureas inhibit plant acetolactate synthase, while thienopyrimidines may target mammalian enzymes (e.g., kinases) .
Molecular Weight and Bioavailability :
- The target compound (MW ~374.45) is heavier than its methylsulfanyl analog (MW 348.47) due to the phenyl group. Higher molecular weight may reduce solubility but improve target binding through π-π stacking .
- Sulfonylurea herbicides (MW 410–476) have higher polarity due to multiple oxygen atoms, aligning with their role as agrochemicals requiring water solubility .
Synthetic Considerations: The methylsulfanyl analog’s synthesis likely involves nucleophilic substitution at the 4-position of the thienopyrimidine, whereas the phenyl variant may require Suzuki-Miyaura coupling for aryl introduction, increasing synthetic complexity .
Research Findings and Hypotheses
- Crystallographic Insights : Structural studies using programs like SHELX could reveal conformational differences between the target compound and its analogs. For example, the phenyl group may induce steric hindrance, altering binding pocket interactions in protein targets.
- Stability and Reactivity : The phenyl substituent may confer greater oxidative stability compared to methylsulfanyl, which is prone to oxidation. This could enhance shelf life in pharmaceutical formulations .
- Biological Activity: While sulfonylureas act on plant enzymes, the target compound’s thienopyrimidine core aligns with kinase inhibitors (e.g., imatinib analogs). The sulfanyl bridge might facilitate disulfide bond formation with cysteine residues in target proteins .
Biological Activity
Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a thieno[3,2-d]pyrimidine moiety, which is known for its diverse biological activities, including anti-cancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and inflammation. Studies have shown that compounds with similar thieno[3,2-d]pyrimidine structures can inhibit key signaling pathways associated with tumor growth and inflammation:
- Inhibition of Tumor Necrosis Factor Alpha (TNF-α) : This compound has been suggested to modulate inflammatory responses by inhibiting TNF-α, a cytokine involved in systemic inflammation.
- Impact on Nitric Oxide Production : It may also affect nitric oxide production, which plays a role in various physiological processes and pathologies.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various assays:
- Cell Proliferation Inhibition : The compound was evaluated for its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant inhibition of cell growth, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Selectivity : The selectivity index for normal versus cancerous cells was also assessed. Compounds similar to this compound showed lower toxicity in normal cells compared to cancer cells, indicating a potentially favorable therapeutic window.
Case Studies
Several case studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives:
- Study on Thienopyrimidine Derivatives : A series of derivatives were synthesized and tested for their anti-proliferative activities against multiple cancer cell lines. The study found that modifications to the thienopyrimidine structure significantly influenced their anticancer properties .
- Mechanistic Insights : Research involving molecular docking studies has suggested that these compounds interact with key enzymes involved in cancer metabolism and proliferation pathways, providing insights into their mechanisms of action .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of the thieno[3,2-d]pyrimidine core. Key steps include nucleophilic substitution at the 4-position of the pyrimidine ring using a thiol-containing benzoate precursor. Optimization of reaction temperature (e.g., 60–80°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., K₂CO₃ for deprotonation) can improve yields. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) ensures >95% purity .
- Data Validation : Monitor reaction progress using TLC and confirm final structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use a C18 column with a methanol-buffer mobile phase (e.g., 65:35 methanol/sodium acetate buffer, pH 4.6) to assess purity. Retention time and peak symmetry should align with reference standards .
- Spectroscopy : ¹H NMR (DMSO-d₆) should confirm the presence of characteristic signals, such as the methyl ester (~3.8 ppm) and aromatic protons (7.2–8.5 ppm). FT-IR can validate the C=O (1700–1750 cm⁻¹) and C-S (600–700 cm⁻¹) bonds .
- Data Interpretation : Compare chromatographic and spectral data with published benchmarks to resolve ambiguities in substituent positioning.
Advanced Research Questions
Q. How can researchers design experiments to investigate the environmental fate and transformation pathways of this compound?
- Experimental Design :
- Laboratory Studies : Use OECD 308 guidelines to simulate aqueous and sediment systems. Monitor abiotic degradation (hydrolysis, photolysis) under varied pH and UV light conditions. Quantify transformation products via LC-MS/MS .
- Field Studies : Deploy passive samplers in aquatic ecosystems to measure bioaccumulation potential. Analyze biotic degradation using microbial consortia isolated from contaminated sites .
- Data Contradictions : If degradation rates conflict between lab and field data, consider factors like microbial diversity or matrix effects (e.g., organic carbon content).
Q. What computational strategies are suitable for predicting the binding affinity of this compound to biological targets, and how can docking results be validated?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or receptors). Input the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) and validate docking poses against PDB entries (e.g., 3HKC for kinase targets) .
- Validation : Perform competitive binding assays (e.g., fluorescence polarization) to correlate computational ΔG values with experimental IC₅₀ data .
- Limitations : Address false positives by incorporating solvent effects and flexible receptor docking.
Q. How should researchers statistically analyze conflicting data regarding the compound’s biological activity across multiple assays?
- Methodology :
- Statistical Framework : Apply ANOVA with post-hoc Fisher’s PLSD test to compare mean activity values (e.g., IC₅₀) across replicates. Use GraphPad Prism® to visualize dose-response curves and calculate significance thresholds (p < 0.05) .
- Meta-Analysis : If contradictions persist (e.g., cytotoxicity vs. efficacy), perform cluster analysis to identify outlier conditions (e.g., cell line specificity or serum interference) .
- Resolution : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media) to isolate variables.
Methodological Notes
- Synthesis Optimization : Evidence from triazolopyridine derivatives highlights the importance of protecting groups (e.g., tert-butyl esters) to prevent side reactions during sulfanyl substitution .
- Environmental Impact : The compound’s sulfanyl and ester groups may hydrolyze to form persistent metabolites, necessitating rigorous ecotoxicological profiling .
- Computational Limitations : While PubChem-derived SMILES strings provide a starting point for modeling, force field parameterization for thienopyrimidine systems requires manual refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
